molecular formula C15H13BrO2 B1599745 Acetic acid, bromo-, diphenylmethyl ester CAS No. 79287-72-2

Acetic acid, bromo-, diphenylmethyl ester

Cat. No. B1599745
CAS RN: 79287-72-2
M. Wt: 305.17 g/mol
InChI Key: AGTMRRKTQGJHHW-UHFFFAOYSA-N
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Description

Acetic acid, bromo-, diphenylmethyl ester (also known as diphenylmethyl bromoacetate ) is a chemical compound with the molecular formula C15H13BrO2 . It is a white to light yellow crystalline solid . This compound is an alkylating agent and serves as a building block in organic synthesis, particularly in pharmaceutical chemistry .


Synthesis Analysis

The synthesis of diphenylmethyl bromoacetate involves bromination of acetic acid. One common method for its preparation is the Hell–Volhard–Zelinsky reaction . Other reagents can also be employed for bromination.


Molecular Structure Analysis

The chemical structure of diphenylmethyl bromoacetate is as follows:


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 49 to 51°C .
  • Boiling Point : Ranges from 206 to 208°C .
  • Density : 1.934 g/mL .
  • Acidity (pKa) : 2.86 .
  • Refractive Index (nD) : 1.4804 at 50°C .

Safety And Hazards

  • Hazard Statements : Includes risks of acute toxicity, skin and eye damage, and environmental hazards .

Future Directions

: NIST Chemistry WebBook : ChemicalBook : Wikipedia

properties

IUPAC Name

benzhydryl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMRRKTQGJHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456346
Record name Acetic acid, bromo-, diphenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, bromo-, diphenylmethyl ester

CAS RN

79287-72-2
Record name Acetic acid, bromo-, diphenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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